5,6-Dimethoxy-1H-indene-1,3(2H)-dione
Overview
Description
5,6-Dimethoxy-1H-indene-1,3(2H)-dione is an organic compound belonging to the indene family. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of methoxy groups at the 5 and 6 positions and a dione functionality at the 1 and 3 positions makes this compound particularly interesting for synthetic and application purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-1H-indene-1,3(2H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,6-dimethoxyindene.
Oxidation: The indene derivative undergoes oxidation to introduce the dione functionality. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxygenated derivatives.
Reduction: Reduction reactions can convert the dione functionality to diols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of diols or alcohols.
Substitution: Formation of halogenated, alkylated, or aminated derivatives.
Scientific Research Applications
5,6-Dimethoxy-1H-indene-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example:
Enzyme Inhibition: It may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with cellular receptors, modulating their activity.
Pathway Modulation: It may influence specific biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxyindene: Lacks the dione functionality but shares the methoxy groups.
1,3-Indandione: Lacks the methoxy groups but shares the dione functionality.
5,6-Dimethoxy-2H-indene-1,3-dione: Similar structure with slight variations in the position of functional groups.
Uniqueness
5,6-Dimethoxy-1H-indene-1,3(2H)-dione is unique due to the combination of methoxy groups and dione functionality, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5,6-dimethoxyindene-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-14-10-3-6-7(4-11(10)15-2)9(13)5-8(6)12/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQWGNIJXMWOGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=O)CC(=O)C2=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495659 | |
Record name | 5,6-Dimethoxy-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36517-91-6 | |
Record name | 5,6-Dimethoxy-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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